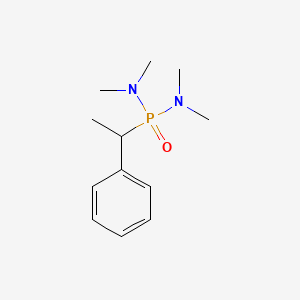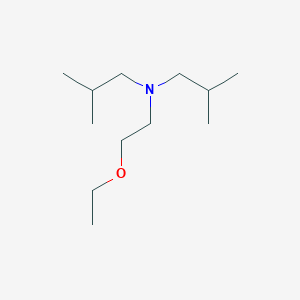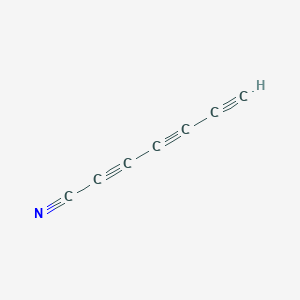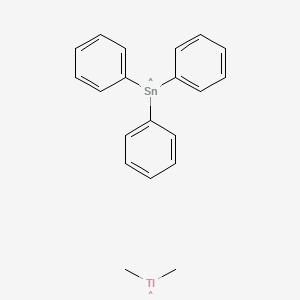![molecular formula C16H12OS B14482690 Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- CAS No. 65628-46-8](/img/structure/B14482690.png)
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is a chemical compound with the molecular formula C15H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- typically involves the functionalization of the benzothiophene ring. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- and its derivatives involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A structurally similar compound with a carbonyl group attached to two phenyl rings.
Thiophene: A sulfur-containing heterocycle that serves as a precursor to many benzothiophene derivatives.
Benzothiophene: The parent compound of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-.
Uniqueness
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is unique due to the presence of both a benzothiophene ring and a carbonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its derivatives can exhibit a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
65628-46-8 |
|---|---|
Formule moléculaire |
C16H12OS |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
(2-methyl-1-benzothiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12OS/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
OHCVSTADHKWXBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

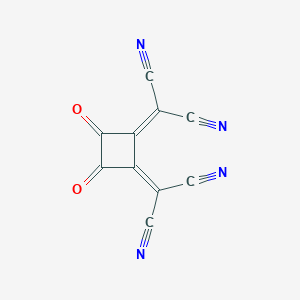
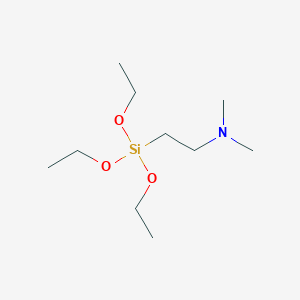

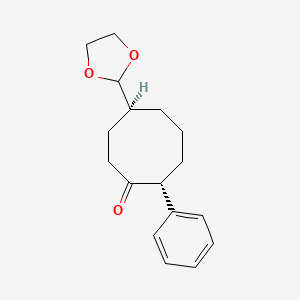
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

